4-Acetyl-3-nitrophenylboronsäure

Übersicht

Beschreibung

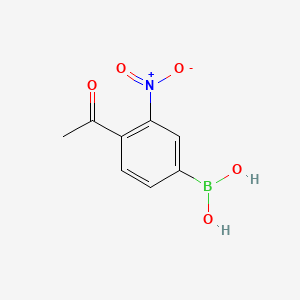

4-Acetyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C8H8BNO5. This compound is characterized by the presence of an acetyl group, a nitro group, and a boronic acid moiety attached to a phenyl ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

4-Acetyl-3-nitrophenylboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 4-Acetyl-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

4-Acetyl-3-nitrophenylboronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (4-Acetyl-3-nitrophenylboronic acid) transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-Acetyl-3-nitrophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability is primarily determined by its stability and reactivity in the reaction environment .

Result of Action

The result of the action of 4-Acetyl-3-nitrophenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The action of 4-Acetyl-3-nitrophenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous solutions . The stability and reactivity of 4-acetyl-3-nitrophenylboronic acid can be affected by factors such as temperature, ph, and the presence of other chemical species .

Biochemische Analyse

Biochemical Properties

It is known that boronic acids, such as 4-Acetyl-3-nitrophenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that is widely used in organic chemistry . The success of this reaction is due to the mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared organoboron reagent .

Cellular Effects

Boronic acids are known to interact with various cellular components and processes .

Molecular Mechanism

In the context of Suzuki–Miyaura coupling reactions, the compound participates in a process called transmetalation . In this process, the boronic acid group is transferred from boron to palladium .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including Suzuki–Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-3-nitrophenylboronic acid typically involves the reaction of 4-acetyl-3-nitrophenylboronic ester with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of 4-acetyl-3-nitrophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetyl-3-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: 4-Acetyl-3-aminophenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

3-Nitrophenylboronic acid: Similar structure but lacks the acetyl group.

4-Nitrophenylboronic acid: Similar structure but lacks the acetyl group.

Uniqueness: 4-Acetyl-3-nitrophenylboronic acid is unique due to the presence of both acetyl and nitro groups, which provide additional functionalization options and reactivity compared to other boronic acids .

Biologische Aktivität

4-Acetyl-3-nitrophenylboronic acid (CAS No. 1256345-63-7) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The chemical structure of 4-acetyl-3-nitrophenylboronic acid can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 195.99 g/mol

- Melting Point : 284-285 °C (decomposes)

This compound features an acetyl group and a nitro group, which contribute to its reactivity and biological interactions.

The biological activity of 4-acetyl-3-nitrophenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in glycoproteins. This property allows it to inhibit various enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for proteasomes and other enzymes, which are crucial for cellular regulation and apoptosis.

- Targeting Cancer Cells : It has been shown to interact with androgen receptors, potentially acting as an antagonist in prostate cancer models .

- Binding Interactions : The boronic acid functionality allows for the formation of hydrogen bonds with nucleophilic sites within proteins, enhancing the specificity of interactions.

Biological Activities

Research has indicated several biological activities associated with 4-acetyl-3-nitrophenylboronic acid:

- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2). The compound's ability to inhibit cell proliferation was assessed using the CellTiter 96 assay, showing promising results in reducing cell viability .

- Antimicrobial Properties : There is ongoing exploration into the antimicrobial potential of this compound, particularly against resistant strains of bacteria.

Case Study 1: Prostate Cancer Treatment

A series of experiments were conducted to evaluate the efficacy of 4-acetyl-3-nitrophenylboronic acid on human prostate cancer cell lines. The findings indicated that the compound significantly inhibited cell growth at concentrations ranging from 10 µM to 100 µM over a period of 72 hours. The mechanism was linked to the disruption of androgen receptor signaling pathways.

Case Study 2: Inhibition of Proteasome Activity

In vitro studies showed that the compound could inhibit proteasome activity in cancer cells, leading to increased apoptosis rates. The experiments utilized fluorescence recovery after photobleaching (FRAP) techniques to measure the displacement of bromodomains from chromatin, confirming the compound's role as a potent proteasome inhibitor .

Data Table: Summary of Biological Activities

| Biological Activity | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | PC-3 (Prostate) | 30 | Androgen receptor antagonist |

| Anticancer | HepG2 (Liver) | 25 | Induces apoptosis via proteasome inhibition |

| Antimicrobial | Various Bacterial Strains | TBD | Disruption of bacterial cell wall synthesis |

Eigenschaften

IUPAC Name |

(4-acetyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBGJTWRHMQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681539 | |

| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-63-7 | |

| Record name | Boronic acid, B-(4-acetyl-3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.